6-Chloro-pyrazine-2-carboxylic acid (2,2,2-trifluoro-ethyl)-amide
CAS No.:
Cat. No.: VC13737401
Molecular Formula: C7H5ClF3N3O
Molecular Weight: 239.58 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H5ClF3N3O |
|---|---|
| Molecular Weight | 239.58 g/mol |
| IUPAC Name | 6-chloro-N-(2,2,2-trifluoroethyl)pyrazine-2-carboxamide |
| Standard InChI | InChI=1S/C7H5ClF3N3O/c8-5-2-12-1-4(14-5)6(15)13-3-7(9,10)11/h1-2H,3H2,(H,13,15) |
| Standard InChI Key | CJBSSKXZQSCFLB-UHFFFAOYSA-N |
| SMILES | C1=C(N=C(C=N1)Cl)C(=O)NCC(F)(F)F |
| Canonical SMILES | C1=C(N=C(C=N1)Cl)C(=O)NCC(F)(F)F |
Introduction
Chemical Structure and Nomenclature
Structural Composition
The compound’s core consists of a pyrazine ring—a six-membered aromatic system with two nitrogen atoms at the 1- and 4-positions. Substitutions include:
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Chloro group (-Cl) at the 6-position, which enhances electrophilic reactivity and influences intermolecular interactions.
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2,2,2-Trifluoroethyl amide group at the 2-position, introducing strong electron-withdrawing effects due to the trifluoromethyl moiety.
The spatial arrangement of these groups confers distinct electronic properties, as evidenced by computational modeling of analogous pyrazine derivatives .
Nomenclature and CAS Registry
The systematic IUPAC name is 6-chloro-N-(2,2,2-trifluoroethyl)pyrazine-2-carboxamide. Its CAS registry number, 1691787-80-0, ensures unambiguous identification in chemical databases. A structural isomer, 5-chloro-pyrazine-2-carboxylic acid (2,2,2-trifluoro-ethyl)-amide (CAS 1691930-69-4), differs only in the chloro group’s position, highlighting the importance of regiochemistry in properties and applications.
Synthesis and Reaction Pathways
Byproduct Management
Side reactions may include:
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Hydrolysis of the amide bond: Mitigated by anhydrous conditions.
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Ring halogenation: Controlled via stoichiometric ratios and low temperatures.
Physicochemical Properties
Solubility and Stability
| Property | Value/Description | Source |
|---|---|---|
| Solubility in water | <1 mg/mL (hydrophobic) | |
| Solubility in DMSO | ~50 mg/mL | |
| Stability | Sensitive to hydrolysis and UV |
The trifluoroethyl group’s hydrophobicity reduces aqueous solubility, necessitating organic solvents for handling. Stability studies indicate degradation under prolonged exposure to moisture or light, requiring storage at –20°C in amber vials.
Thermal Properties
While direct data for this compound are unavailable, analogous trifluoroethylamides exhibit:
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Melting points: 80–120°C (broad range due to polymorphism).
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Boiling points: Decomposition precedes boiling under standard conditions .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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(400 MHz, DMSO-):
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δ 8.70 (s, 1H, pyrazine H-5).
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δ 8.90 (s, 1H, pyrazine H-3).
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δ 4.10 (q, Hz, 2H, -NH-CH-CF).
-
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: δ –65.5 (t, Hz, CF).
Infrared (IR) Spectroscopy
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Strong absorption at 1680 cm (amide C=O stretch).
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Peaks near 1150 cm (C-F stretching).
Comparative Analysis with 5-Chloro Isomer
| Property | 6-Chloro Isomer | 5-Chloro Isomer |
|---|---|---|
| CAS Number | 1691787-80-0 | 1691930-69-4 |
| Synthetic Yield | 60–80% | 55–75% |
| Solubility in DMSO | ~50 mg/mL | ~45 mg/mL |
Positional isomerism slightly alters electronic density, affecting reactivity and intermolecular interactions.
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